Product packaging for Ascorbyl oleate(Cat. No.:CAS No. 2495-84-3)

Ascorbyl oleate

Cat. No.: B13774620
CAS No.: 2495-84-3
M. Wt: 440.6 g/mol
InChI Key: JPBAVLUULZJFFO-JENHRLMUSA-N
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Description

Ascorbyl oleate is a lipid-soluble ester derivative of ascorbic acid (Vitamin C) and oleic acid, synthesized to combine the potent antioxidant properties of Vitamin C with the lipophilicity of fatty acids. This compound is of significant interest in research as a natural liposoluble antioxidant and is explored as an alternative to synthetic antioxidants in various fields. Its primary research value lies in its application to prevent lipid oxidation in hydrophobic matrices, thereby extending the shelf-life of oils and fat-based products. Studies have focused on its enzymatic synthesis, often using immobilized lipases like Candida antarctica B lipase in organic media, as a green alternative to conventional chemical methods . In vitro studies demonstrate that this compound exhibits strong antioxidant and antimicrobial activities . Research using human umbilical cord vein endothelial cells has shown that this compound can provide a protective effect against oxidative stress induced by hydrogen peroxide . Furthermore, its amphiphilic structure allows it to function at the oil-water interface, making it a candidate for stabilizing emulsions and nanocarrier systems in nutrient or drug delivery research . The compound has been shown to maintain its antioxidant potential through the duodenal stage in simulated gastrointestinal digestion models, highlighting its potential for nutraceutical applications . Safety assessments indicate that it demonstrates no toxicity and does not influence blood coagulation or present a hemolytic profile . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O7 B13774620 Ascorbyl oleate CAS No. 2495-84-3

Properties

CAS No.

2495-84-3

Molecular Formula

C24H40O7

Molecular Weight

440.6 g/mol

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1

InChI Key

JPBAVLUULZJFFO-JENHRLMUSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Origin of Product

United States

Contextualization of L Ascorbic Acid in Fundamental Chemical Biology

L-ascorbic acid is a cornerstone in chemical biology due to its potent antioxidant properties and its role as a cofactor for several enzymes. liposhell.plnih.govmdpi.com It functions as a reducing agent, readily donating electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. liposhell.plmdpi.comscielo.br This antioxidant capacity is central to its biological functions, which include the synthesis of collagen, carnitine, and certain neurotransmitters. jddtonline.infowikipedia.org

In enzymatic reactions, L-ascorbic acid maintains the metal ions of various enzymes in their reduced state, which is crucial for their catalytic activity. mdpi.com For instance, it is a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification of collagen. jddtonline.info Furthermore, L-ascorbic acid plays a role in iron metabolism by reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), which enhances the absorption of non-heme iron. liposhell.pl The chemical and biological properties of L-ascorbic acid are intrinsically linked to its enediol group within a five-membered heterocyclic lactone ring. liposhell.pl

Rationale for Lipophilic Derivatization of Ascorbic Acid

Despite its crucial biological roles, the practical application of L-ascorbic acid in certain research and industrial contexts is limited by its hydrophilic nature and instability. mdpi.comajol.info It is readily oxidized when exposed to air, light, or high temperatures, particularly in aqueous solutions. scielo.brmdpi.com This instability, coupled with its poor solubility in lipids and non-polar solvents, restricts its use in hydrophobic environments such as cell membranes and oil-based formulations. mdpi.comcsic.esresearchgate.net

To overcome these limitations, researchers have focused on the lipophilic derivatization of ascorbic acid. mdpi.comresearchgate.netontosight.ai By attaching a lipophilic (fat-loving) moiety, such as a fatty acid, to the ascorbic acid molecule, its solubility in fats and oils is significantly increased. mdpi.comcsic.es This modification enhances the stability of the ascorbic acid core and allows for its incorporation into lipophilic systems, thereby expanding its potential applications. researchgate.netontosight.ai These derivatives, known as ascorbyl esters, retain the antioxidant properties of the parent molecule while gaining the ability to function in non-aqueous media. researchgate.net

Overview of Ascorbyl Esters Within Research Disciplines

Ascorbyl esters, formed by the esterification of ascorbic acid with fatty acids, are amphiphilic molecules possessing both a hydrophilic (water-loving) head (the ascorbic acid moiety) and a hydrophobic (water-fearing) tail (the fatty acid chain). mdpi.com This dual nature makes them effective surfactants and antioxidants in a variety of research applications, including food science, cosmetics, and pharmaceuticals. mdpi.comcsic.esontosight.ai

In food science, ascorbyl esters are investigated for their ability to prevent lipid peroxidation in fatty foods and oils, thereby extending shelf life. csic.esontosight.ai Their improved miscibility with fats makes them more effective antioxidants in these systems compared to the water-soluble ascorbic acid. csic.es In the cosmetics field, the enhanced skin penetration of these lipophilic derivatives is a key area of research, with studies exploring their potential to deliver the antioxidant benefits of vitamin C to the skin. ontosight.aiontosight.ai Pharmaceutical research investigates ascorbyl esters for their potential to improve the stability and bioavailability of drug formulations. ontosight.ai

Commonly studied ascorbyl esters include ascorbyl palmitate and ascorbyl stearate (B1226849), which are derived from saturated fatty acids. mdpi.com However, research has also expanded to include esters of unsaturated fatty acids, such as oleic acid and linoleic acid, which exhibit different physical properties and potential applications. csic.es

Academic Research Trajectory of Ascorbyl Oleate

Enzymatic Esterification and Transesterification Pathways

Enzymatic synthesis of this compound, a lipophilic antioxidant, is predominantly achieved through direct esterification or transesterification, catalyzed by lipases. Esterification involves the direct reaction between L-ascorbic acid and oleic acid. A significant hurdle in this process is the low solubility of the hydrophilic L-ascorbic acid in non-polar organic solvents where the lipophilic oleic acid is readily dissolved. mdpi.comcsic.es Transesterification, conversely, may involve the reaction of L-ascorbic acid with an activated form of oleic acid, such as its methyl or ethyl ester, or the exchange of an acyl group from another ascorbyl ester, like ascorbyl palmitate, with oleic acid. mdpi.com For instance, the transesterification of ascorbyl palmitate with oleic acid in acetone has been shown to yield significantly higher conversion rates compared to direct esterification under similar conditions. mdpi.com The enzymatic approach is favored for its regioselectivity, primarily targeting the C-6 hydroxyl group of L-ascorbic acid due to its higher accessibility and reactivity, thus minimizing the formation of by-products. mdpi.comresearchgate.net

Lipase-Catalyzed Synthesis Optimization

The optimization of lipase-catalyzed synthesis is a multifactorial process aimed at maximizing product yield and ensuring economic feasibility. Key parameters that are manipulated include the choice of biocatalyst, the reaction medium, substrate ratios, temperature, and water content.

The selection of an appropriate lipase and its immobilization are critical for developing an efficient and economically viable synthesis process. Immobilization enhances enzyme stability, facilitates separation from the reaction mixture, and allows for repeated use. The most extensively studied biocatalyst for this reaction is the immobilized lipase B from Candida antarctica (CALB), commercially known as Novozym 435. mdpi.comresearchgate.net It is recognized for its high reactivity, stability, and productivity in the synthesis of ascorbyl esters. mdpi.commdpi.com

However, the high cost of Novozym 435 has prompted research into more economical alternatives. csic.esbiointerfaceresearch.com One such alternative is Lipozyme TL IM, an immobilized lipase from Thermomyces lanuginosus, which is significantly less expensive. csic.es Another promising, low-cost option is NS 88011, a novel preparation of Candida antarctica lipase B immobilized on a hydrophobic polymer resin. biointerfaceresearch.commdpi.com Studies have also explored lipases from other sources, such as Pseudomonas stutzeri, though Novozym 435 was found to have superior reactivity and stability. mdpi.com The choice of immobilization support is also crucial; strategies include adsorption on hydrophobic resins like styrene (B11656) divinylbenzene (B73037) or acrylic polymers, and granulation with silica. csic.esresearchgate.net

Table 1: Comparison of Various Biocatalysts for this compound Synthesis

Biocatalyst Source Organism Support Material Key Findings Reference(s)
Novozym 435 Candida antarctica B Macroporous acrylic resin High reactivity and stability; often used as a benchmark. mdpi.com, researchgate.net, mdpi.com
NS 88011 Candida antarctica B Hydrophobic polymer resin Lower cost alternative with high conversion rates (up to 50%). mdpi.com, biointerfaceresearch.com, nih.gov
Lipozyme TL IM Thermomyces lanuginosus Silica-granulated Less expensive than Novozym 435, but may result in lower yields. csic.es
P. stutzeri lipase Pseudomonas stutzeri Octyl silica Lower reactivity and stability compared to Novozym 435. mdpi.com
CALB on Purolite® Candida antarctica B Styrene divinylbenzene Effective for synthesis in both batch and fluidized bed reactors. researchgate.net

The choice of solvent is paramount due to the opposing polarities of the substrates. The ideal solvent must dissolve both the hydrophilic L-ascorbic acid and the lipophilic oleic acid to a sufficient extent without inactivating the lipase. mdpi.com Tertiary alcohols like 2-methyl-2-butanol (tert-amyl alcohol) and tert-butanol are frequently cited as effective solvents, offering a good balance of substrate solubility and enzyme stability. csic.esmdpi.com

Acetone, a more economical and lower-boiling point solvent, has also been successfully employed, although initial yields can be lower compared to tertiary alcohols. mdpi.combg.ac.rs Optimization of other reaction parameters can significantly improve conversion rates in acetone. nih.govjst.go.jpjst.go.jp The polarity of the solvent, often quantified by the logP value (octanol-water partition coefficient), influences enzyme activity. Solvents with higher logP values, such as tert-butanol (logP = 0.80), are often associated with higher yields than solvents like acetone (logP = -0.23). mdpi.com For highly specialized applications, ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) have been shown to produce high yields (72%) when water activity is carefully controlled. researchgate.netresearchgate.net

Table 2: Effect of Reaction Solvent on this compound Synthesis Yield

Solvent LogP Value Typical Yield/Conversion Notes Reference(s)
2-methyl-2-butanol 1.31 High (e.g., 81% for ascorbyl palmitate) Preferred solvent due to good substrate solubility and enzyme stability. mdpi.com, csic.es, mdpi.com
tert-butanol 0.80 High Often cited for high yields in ascorbyl ester synthesis. mdpi.com, bg.ac.rs
Acetone -0.23 19.7% to 60.5% Economical choice; yield is highly dependent on optimization of other parameters. nih.gov, mdpi.com, jst.go.jp
[BMIM][BF4] N/A 72% Ionic liquid; requires strict water activity control. researchgate.net, researchgate.net

The molar ratio of L-ascorbic acid to oleic acid is a critical factor influencing the reaction equilibrium. To drive the synthesis towards the formation of this compound, an excess of the oleic acid is typically employed. Research indicates that an optimal molar ratio of L-ascorbic acid to oleic acid often lies between 1:8 and 1:10.

For example, using the lipase NS 88011, a maximum conversion of 50% was achieved with a 1:9 molar ratio. mdpi.com Similarly, studies with the same enzyme reported a 49.42% conversion under optimized conditions that included a 1:9 ratio. researchgate.netnih.gov Using Novozym 435 in acetone, a 10-fold molar excess of oleic acid resulted in the highest conversion of 60.5%. nih.gov Other optimized processes have utilized a 1:8 molar ratio. jst.go.jpnih.gov In transesterification reactions, increasing the molar excess of the acyl donor has also been shown to dramatically increase product conversion. mdpi.com

Table 3: Impact of Substrate Molar Ratio on this compound Conversion

L-Ascorbic Acid : Oleic Acid Ratio Lipase Solvent Conversion/Yield Reference(s)
1:10 Novozym 435 Acetone 60.5% nih.gov
1:9 NS 88011 Not Specified 50% mdpi.com
1:9 NS 88011 Not Specified 49.42% researchgate.net, nih.gov
1:8 Novozym 435 Acetone Optimized Condition jst.go.jp, nih.gov
1:3 (AP:OA)* Novozym 435 Acetone 73.8% mdpi.com

\Note: Transesterification ratio of Ascorbyl Palmitate (AP) to Oleic Acid (OA).*

Temperature directly affects the reaction rate and enzyme stability. For lipases like CALB, the optimal temperature can be relatively high, often around 60-70°C. mdpi.comnih.govbg.ac.rs One study found the optimal temperature to be 70°C for the NS 88011 lipase, while another identified 60°C as optimal for Novozym 435 in acetone. mdpi.comnih.govjst.go.jpnih.gov

Water activity (a_w) is a crucial parameter in esterification as water is a reaction by-product. Its removal shifts the equilibrium towards ester synthesis. However, a minimal amount of water is essential to maintain the three-dimensional structure and catalytic activity of the enzyme. bg.ac.rs This delicate balance is often managed by adding molecular sieves to the reaction medium to adsorb the water produced. mdpi.comresearchgate.net The timing of this addition can be critical; one study demonstrated that adding molecular sieves after 4 hours of reaction increased the product yield significantly. jst.go.jpjst.go.jpnih.gov In acetone, an optimal initial water concentration of 0.018% (v/v) was identified. jst.go.jpnih.gov In ionic liquids, water activity has been precisely controlled using salt hydrate (B1144303) pairs, with an a_w of 0.3 yielding the best results. researchgate.net

Table 4: Optimized Temperature and Water Control Strategies

Parameter Optimal Condition Biocatalyst Notes Reference(s)
Temperature 70 °C NS 88011 High temperature tolerance for this lipase. mdpi.com, nih.gov
Temperature 60 °C Novozym 435 Optimized for synthesis in acetone. jst.go.jp, researchgate.net, nih.gov
Water Content 0.018% (v/v) Novozym 435 Optimized for synthesis in acetone. jst.go.jp, researchgate.net, nih.gov
Water Removal Molecular Sieves Novozym 435 Addition at 4th hour increased yield. jst.go.jp, jst.go.jp, nih.gov
Water Activity (a_w) 0.3 Novozym 435 Controlled using salt hydrate pairs in ionic liquids. researchgate.net

Table 5: Enzyme Reusability and Stability Findings

Biocatalyst Solvent Stability Metric Notes Reference(s)
Novozym 435 Acetone Retained 48% activity after 10 cycles. Each cycle was 24 hours long. jst.go.jp, jst.go.jp, nih.gov
Novozym 435 tert-Butanol Dropped to 50% activity after 14 cycles. Demonstrates good stability in tertiary alcohol. biointerfaceresearch.com
NS 88011 Not Specified Good operational stability for 14 cycles. A promising low-cost and reusable biocatalyst. biointerfaceresearch.com

Advanced Synthesis and Purification of this compound: A Comprehensive Review

The synthesis of this compound, an ester combining the antioxidant properties of ascorbic acid (vitamin C) with the lipophilic nature of oleic acid, has garnered significant interest for its applications in the food, cosmetic, and pharmaceutical industries. ontosight.aieventscribe.net This article delves into the advanced methodologies for its synthesis and the subsequent purification techniques employed in academic research, providing a detailed analysis of enhancement strategies, comparative synthetic approaches, and various isolation protocols.

Interactions with Supramolecular Assemblies and Biological Mimetic Structures

Self-Assembly Behavior in Aqueous Dispersions

The amphiphilic character of ascorbyl oleate (B1233923) drives its self-assembly into organized supramolecular structures when dispersed in water. unifi.it This behavior is a consequence of the molecule's tendency to minimize the unfavorable contact between its hydrophobic tail and the aqueous phase, while maximizing the exposure of its polar headgroup to water.

In aqueous dispersions, ascorbyl-6-O-oleate (Asc-OL) spontaneously self-assembles into micelles. unifi.it Micelles are aggregates of surfactant molecules where the hydrophobic tails form a core, shielded from the water, and the hydrophilic heads form the outer shell that interfaces with the aqueous environment. diva-portal.org

Research has shown that Asc-OL forms small, prolate (nearly spherical) micelles in water. unifi.it The formation and properties of these micelles have been characterized using several advanced analytical techniques. unifi.itresearchgate.net Small-angle X-ray scattering (SAXS) has been employed to determine the size and shape of the aggregates, while Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) spectroscopy have been used to study the thermal behavior and molecular interactions within the pure compound and its aqueous dispersions. unifi.itresearchgate.net The calculation of the lipid's packing parameter further supports the formation of these nearly spherical micelles in water dispersions. unifi.it

Table 1: Physicochemical Characterization of Ascorbyl Oleate Micelles

TechniqueFindingReference
Small-Angle X-ray Scattering (SAXS)Confirmed the formation of small, prolate, nearly spherical micellar structures in aqueous dispersions. unifi.it
Differential Scanning Calorimetry (DSC)Investigated the thermal behavior of the aggregates and the different types of water associated with the sample (strongly bound, intermediate, interfacial, and bulk water). unifi.itresearchgate.net
Fourier Transform Infrared (FTIR) SpectroscopyCharacterized the molecular structure and interactions of Asc-OL in its pure state and within aqueous dispersions. unifi.it

Beyond forming simple micelles, ascorbyl esters like this compound are recognized for their utility in more complex supramolecular systems such as vesicles and liposomes. mdpi.com Liposomes are vesicles composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic substances. researchgate.netsci-hub.se The amphiphilic nature of this compound makes it suitable for use as an emulsifier and stabilizer in these systems. mdpi.com

While direct studies on this compound integration are part of a broader investigation into ascorbyl esters, research on its close analogue, ascorbyl palmitate (ASC16), provides significant insight. ASC16 has been shown to enhance the physical stability of liposomes by increasing their surface charge, which helps prevent aggregation. doi.org Given its structural similarities, this compound is expected to function similarly, integrating into the lipid bilayer of vesicles and liposomes, with its oleate tail intercalating among the phospholipid tails and its ascorbic acid headgroup residing at the aqueous interface. This integration can help stabilize the nanocarrier structure. mdpi.comdrpress.org

Interaction with Phospholipid Monolayers and Bilayer Mimetic Membranes

The interaction of this compound with model biological membranes, such as phospholipid monolayers and bilayers, is crucial for understanding its potential biological activity. These models simulate the cell membrane, providing a platform to study insertion mechanisms and effects on membrane properties.

Research demonstrates that ascorbyl esters with medium to long unsaturated chains, a category that includes this compound (Asc-C18:1), interact efficiently with phospholipid monolayers that serve as mimetic membranes. researchgate.netresearchgate.netacs.org The long hydrophobic oleate chain facilitates the insertion of the molecule into the lipid bilayer. researchgate.net

The proposed mechanism involves the oleic acid tail penetrating and embedding within the hydrophobic core of the lipid bilayer. researchgate.net Concurrently, the polar ascorbic acid headgroup is believed to remain localized near the membrane's surface, interacting with the polar headgroups of the phospholipids. researchgate.net This insertion is thermodynamically favorable, leading to the stable incorporation of the molecule within the membrane structure. acs.org This integration is a prerequisite for the molecule to exert its effects on or within the membrane. researchgate.net

The incorporation of this compound into a lipid bilayer has a significant impact on the membrane's physical properties, particularly its fluidity. The defining feature of the oleate tail is its cis-double bond, which creates a distinct kink or bend in the hydrocarbon chain. researchgate.net

When this compound is inserted into a tightly packed lipid bilayer, this bent conformation disrupts the ordered arrangement of the surrounding straight-chain phospholipids. researchgate.net This disruption reduces the packing efficiency of the lipids, leading to an increase in the free volume within the membrane's hydrophobic core. Consequently, the membrane becomes more disordered and its fluidity increases. researchgate.netnih.gov Studies on oleic acid have confirmed that its presence makes lipid monolayer films more fluid and more compressible. acs.org This fluidizing effect can alter membrane-dependent functions.

Table 2: Influence of Oleate Moiety on Model Membrane Properties

PropertyObserved EffectMechanismReference
Membrane FluidityIncreasedThe bent conformation of the oleic acid tail disrupts the tight packing of membrane lipids, causing disorder. researchgate.netnih.gov
Membrane CompressibilityIncreasedDisruption of lipid packing leads to a less condensed, more compressible monolayer. acs.org
Lipid PackingDisordered/DisruptedThe kinked structure of the oleate tail interferes with the ordered alignment of straight-chain lipids. researchgate.netacs.org

Role in Nanocarrier Systems for Molecular Stabilization and Delivery Research

The self-assembling properties of this compound make it a valuable component in the design of nanocarrier systems for research into molecular stabilization and delivery. Its ability to form micelles and integrate into liposomes allows it to act as a vehicle for other molecules, particularly those that are hydrophobic and prone to degradation. unifi.itdoi.orgarkat-usa.org

The micellar structures formed by this compound have a hydrophobic core that can effectively encapsulate lipophilic active ingredients. unifi.it This encapsulation protects the guest molecules from the aqueous environment and from radical attack, thereby enhancing their stability. unifi.it Furthermore, because the this compound molecule itself possesses antioxidant properties, it can provide additional protection to valuable and sensitive compounds. unifi.itarkat-usa.org When positioned at the oil-water interface of an emulsion or within a liposome (B1194612) membrane, ascorbyl esters can exert their antioxidant effects on substances contained within the core. mdpi.com These properties make this compound a promising candidate for the stabilization, transport, and protection of active ingredients in advanced delivery systems for pharmaceutical and nutraceutical research. unifi.itarkat-usa.org

Compound Reference Table

Surface Charge Modification of Lipid Nanocarriers (e.g., Zeta Potential Studies)

The surface charge of lipid nanocarriers is a critical parameter that influences their physical stability and biological interactions. A sufficiently high zeta potential, whether positive or negative, can prevent nanoparticle aggregation through electrostatic repulsion, ensuring a stable and homogenous dispersion. nih.govresearchgate.net

While extensive research has been conducted on ascorbyl palmitate (AP), a related ascorbyl ester with a saturated fatty acid chain, direct zeta potential studies specifically on this compound (AO) are not widely documented in the available literature. However, the behavior of AP in lipid nanocarriers provides significant insight into the expected function of AO. Studies on AP demonstrate that its incorporation into lipid nanoparticle formulations, such as those based on phosphatidylcholine, significantly increases the negative zeta potential. nih.govmdpi.com This effect is attributed to the ascorbic acid headgroup, which has a pKa of approximately 4.34. nih.gov At physiological pH (around 7.4), the ascorbic acid moiety is deprotonated and exists in its ionized form, conferring a negative charge to the surface of the nanocarrier where it is embedded. nih.gov

Given that this compound shares the identical hydrophilic ascorbic acid headgroup, it is projected to function similarly as a surface-charging agent in lipid nanocarriers. The primary difference lies in its unsaturated oleic acid tail, which imparts greater fluidity and a lower melting point compared to the palmitic acid tail of AP. unifi.itmdpi.com This difference may influence its packing and orientation within the lipid bilayer but the fundamental mechanism of surface charge modification via the ionizable ascorbic acid head is expected to be conserved. The incorporation of ascorbyl esters like AO can thus be a strategic approach to enhance the stability of lipid nanocarriers by increasing their negative surface charge. mdpi.com

Table 1: Comparative Properties of this compound and Ascorbyl Palmitate

PropertyThis compound (AO)Ascorbyl Palmitate (AP)Reference
Fatty Acid ChainOleic Acid (C18:1, unsaturated)Palmitic Acid (C16:0, saturated) mdpi.com
Melting Point (°C)Broad peak at 23.1–46.7113.80–119.24 mdpi.com
Key FeatureImproved solubility in lipophilic media due to unsaturated chain.Higher melting point, well-studied for surface charge modification. mdpi.com
Expected Function in NanocarriersIncrease negative zeta potential; enhance fluidity.Increase negative zeta potential; provide rigidity. nih.govmdpi.com

Stabilization of Encapsulated Hydrophobic Agents within Nanoparticles

This compound is recognized as a promising agent for the stabilization, transport, and protection of valuable and sensitive hydrophobic active ingredients encapsulated within nanoparticles. unifi.itscispace.com Its efficacy stems from both its chemical antioxidant properties and its physical structure as an amphiphile.

Amphiphilic derivatives of vitamin C, including this compound, can form supramolecular self-assembled aggregates like micelles in aqueous environments. scispace.com Within these nanostructures, this compound can effectively protect degradable hydrophobic compounds, such as unsaturated fats or vitamins, by sequestering them within the nanoparticle's hydrophobic core. scispace.com The lipophilic oleic acid tail facilitates the solubilization of this compound and the hydrophobic agent within the core, while the hydrophilic ascorbic acid headgroups are exposed to the aqueous phase, forming a protective shell. unifi.itscispace.com

Furthermore, the ascorbic acid moiety of this compound retains the potent radical-scavenging activity of its parent molecule, vitamin C. unifi.it This intrinsic antioxidant capability allows it to directly neutralize free radicals that could otherwise penetrate the nanocarrier and degrade the encapsulated hydrophobic agent. unifi.it Research has confirmed the excellent radical scavenging activities of this compound through various antioxidant tests, underscoring its role in protecting sensitive ingredients from oxidative degradation. unifi.itscispace.com For instance, its ability to inhibit lipid peroxidation has been demonstrated in tests using ethyl linoleate (B1235992), a lipophilic compound. unifi.it This dual functionality—providing a protective physical barrier and active chemical defense—makes this compound an effective stabilizer for hydrophobic agents in nanocarrier systems.

Table 2: Antioxidant and Protective Capabilities of this compound (Asc-OL)

Test/PropertyFinding for this compoundSignificance for StabilizationReference
DPPH Radical ScavengingConfirmed excellent radical scavenging activity.Protects encapsulated agents from free radical attack. unifi.itscispace.com
Ethyl Linoleate Peroxidation InhibitionEffectively inhibits oxidative degradation of ethyl linoleate.Demonstrates ability to prevent lipid peroxidation in a lipophilic environment. unifi.itscispace.com
SolubilizationThe liquid-like oleate moiety imparts a strong hydrophobic nature, favoring solubilization in lipophilic media.Enhances the loading capacity of hydrophobic agents within the core of nanoparticles. unifi.itscispace.com

Modulation of Interfacial Phenomena in Biphasic Systems

This compound is an effective modulator of interfacial phenomena in biphasic systems, such as oil-in-water (O/W) or water-in-oil (W/O) emulsions, owing to its identity as an amphiphilic biosurfactant. mdpi.comresearchgate.net Its structure, containing both a water-soluble (hydrophilic) vitamin C head and an oil-soluble (lipophilic) oleic acid tail, allows it to position itself at the oil-water interface, reducing the interfacial tension that drives phase separation. unifi.itmdpi.com

In aqueous dispersions, this compound spontaneously self-assembles when its concentration exceeds a certain level. scispace.com Physicochemical studies involving Small-Angle X-ray Scattering (SAXS) have shown that it forms small, prolate, nearly spherical micelles in water. scispace.comresearchgate.net This self-assembly is a direct consequence of its amphiphilic character and is a fundamental interfacial phenomenon. The formation of these aggregates is crucial for its function as an emulsifier and stabilizer in various formulations. mdpi.com

When used in an emulsion, this compound orients at the interface between oil and water droplets. mdpi.com This positioning is critical for stabilizing the emulsion. Moreover, this interfacial location allows its antioxidant moiety (the ascorbic acid headgroup) to effectively protect substances within the emulsion's core from oxidation, as this is a primary site where oxidation occurs. mdpi.com The combination of the redox properties from the Vitamin C head and the fluidity and emulsifying properties from the oleic acid tail makes this compound a multifunctional component for controlling the stability and integrity of biphasic systems. unifi.it

Table 3: Interfacial and Self-Assembly Properties of this compound (Asc-OL)

PropertyDescriptionRelevance to Interfacial PhenomenaReference
Chemical NatureAmphiphilic bioconjugate; biosurfactant.Enables activity at oil-water interfaces. unifi.itscispace.comresearchgate.net
Self-Assembly in WaterForms small, prolate, nearly spherical micelles.Demonstrates surfactant behavior and ability to form structured phases. scispace.comresearchgate.net
Role in EmulsionsActs as an emulsifier, positioning at the oil-water interface.Reduces interfacial tension, stabilizes droplets, and provides targeted antioxidant protection. mdpi.com
Parent Molecule PropertiesCombines redox/acidic properties of Vitamin C with the fluid/emulsifying nature of oleic acid.Confers dual functionality for both physical stabilization and chemical protection at interfaces. unifi.it

Advanced Spectroscopic and Biophysical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of ascorbyl oleate (B1233923). Both ¹H-NMR and ¹³C-NMR analyses are employed to verify the covalent structure, confirming that the oleoyl (B10858665) group is selectively esterified at the C-6 position of the ascorbic acid moiety. mdpi.com

Detailed analysis of ¹H-NMR spectra confirms the presence of key structural features. For instance, peaks corresponding to the hydroxyl groups on the lactone ring at the C-2 and C-3 positions are observed at chemical shifts (δ) of approximately 11.10 ppm and 8.41 ppm, respectively, when dissolved in DMSO-d6. mdpi.com The proton assignments are typically confirmed using two-dimensional NMR experiments such as COSY. unifi.it

¹³C-NMR spectroscopy provides further structural verification. The esterification at the C-6 position is confirmed by a downfield shift of the C-6 carbon signal to ~64.3 ppm and a corresponding upfield shift for the adjacent C-5 carbon to ~65.4 ppm. researchgate.net This pattern is a characteristic result of hydroxyl group acylation. researchgate.net The chemical shifts for the carbons in the furanone ring of the ascorbic acid moiety, specifically C-1, C-2, and C-3, appear at approximately 172.6, 151.0, and 118.1 ppm, respectively. researchgate.net

Table 1: Selected ¹³C-NMR Chemical Shift Assignments for Ascorbyl-6-O-Oleate. researchgate.netresearchgate.net Note: Chemical shifts can vary slightly based on the solvent and experimental conditions.

Carbon AtomApproximate Chemical Shift (δ, ppm)Moiety
C-1 (lactone carbonyl)172.6Ascorbyl
C-2151.0Ascorbyl
C-3118.1Ascorbyl
C-565.4Ascorbyl
C-664.3Ascorbyl
C-1' (ester carbonyl)172.9Oleate
C-9' (olefinic)129.8Oleate
C-10' (olefinic)129.8Oleate
C-18' (methyl)13.9Oleate

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Interaction Studies

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the principal functional groups within the ascorbyl oleate molecule, confirming its chemical structure and providing insights into intermolecular interactions. unifi.itresearchgate.net The technique is particularly useful for verifying the esterification and the integrity of the different molecular moieties. mdpi.com

The FTIR spectrum of this compound displays characteristic absorption bands that correspond to specific vibrational modes. unifi.it These bands confirm the presence of the ester bond and the olefin structure from the oleic acid tail. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound. unifi.it

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3500O-H stretchingHydroxyl groups
3006=C-H stretchingOlefinic C-H
2800-2950C-H stretchingAliphatic C-H
1770C=O stretchingLactone carbonyl
1733C=O stretchingEster carbonyl
1690C=C stretchingAlkene
1400CH₃ umbrella modeMethyl group
1100-1190C-O stretchingEster, ether, alcohol

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Elucidation

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the nanoscale structure of this compound assemblies in both solid state and aqueous dispersions. unifi.itresearchgate.net As an amphiphilic molecule, this compound self-assembles in water, and SAXS provides critical information on the size, shape, and arrangement of these supramolecular structures. unifi.it

In aqueous dispersions, SAXS data suggest that this compound forms small, prolate, nearly spherical core-shell micelles. unifi.it This finding is consistent with predictions based on the calculated packing parameter of the lipid. unifi.it In the solid state, SAXS profiles of this compound show reflections characteristic of a lamellar structure, with a corresponding spacing (d) of 40.7 Å. unifi.it This indicates a significant degree of interdigitation of the fluid oleoyl chains within the hydrophobic layers, driven by the large cross-sectional area of the ascorbic acid headgroups. unifi.it

Differential Scanning Calorimetry (DSC) for Phase Behavior and Thermal Transitions in Assemblies

Differential Scanning Calorimetry (DSC) is employed to study the thermal properties of this compound, including its melting behavior and phase transitions in both pure form and in aqueous dispersions. unifi.itresearchgate.net This analysis provides insights into the physical state and stability of the compound under varying temperatures.

For pure, solid this compound, DSC analysis shows a melting point of 62.4 °C with an enthalpy of fusion (ΔfusH) of 15.3 kJ/mol. unifi.it In aqueous dispersions, the thermal behavior is different; DSC scans reveal broad endothermic curves, with transitions observed between 23.1 °C and 46.7 °C for samples pre-cooled to -25 °C. mdpi.comresearchgate.net The thermal properties are influenced by the crystalline structure, which can be affected by the purification method. researchgate.net

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Molecular Characterization

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique used for the molecular characterization and identification of this compound. researchgate.net This method confirms the molecular weight and provides fragmentation data that further corroborates the structure of the compound.

In ESI-MS analysis, this compound is typically detected in negative ionization mode. unifi.it The mass spectrum shows a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 439.3. mdpi.comresearchgate.net This result accurately confirms the molecular mass of this compound (440.57 g/mol ). unifi.it The use of tandem MS (MS/MS) allows for the fragmentation of the parent ion, yielding product ions that can be used to confirm the connectivity of the ascorbic acid and oleate moieties.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of synthesized this compound and for its quantitative analysis in various formulations. mdpi.com The method is crucial for quality control during synthesis and purification processes.

Following enzymatic synthesis and purification, HPLC analysis is used to determine the final purity of the this compound product. For example, studies have reported achieving purities as high as 97.2 area% as confirmed by HPLC. mdpi.com The technique's ability to separate the final product from unreacted starting materials (like ascorbic acid and oleic acid) and potential side products makes it an essential tool for ensuring the quality of the compound. mdpi.comufn.edu.br

Kinetic and Thermodynamic Investigations of Synthesis Reactions

Reaction Kinetics Modeling (e.g., Ping Pong Bi-Bi Mechanism)

The enzymatic esterification of ascorbic acid and oleic acid to form ascorbyl oleate (B1233923) is often described by a Ping-Pong Bi-Bi kinetic model. biointerfaceresearch.comresearchgate.netresearchgate.net This mechanism is characteristic of reactions involving two substrates and two products catalyzed by a single enzyme.

In the context of ascorbyl oleate synthesis, the Ping-Pong Bi-Bi mechanism proceeds as follows:

The first substrate, typically the acyl donor (oleic acid), binds to the enzyme (lipase), forming an enzyme-substrate complex.

This is followed by the release of the first product (water), resulting in a stable acyl-enzyme intermediate.

The second substrate, the acyl acceptor (ascorbic acid), then binds to the acyl-enzyme intermediate.

Finally, the second product (this compound) is released, regenerating the free enzyme.

Several studies have found that the Ping-Pong Bi-Bi model provides a good fit for the experimental data of lipase-catalyzed this compound synthesis. biointerfaceresearch.comresearchgate.netresearchgate.net For instance, research using lipase (B570770) from Candida antarctica (often immobilized, such as Novozym 435) has demonstrated that this model, sometimes with considerations for substrate inhibition, accurately describes the reaction kinetics. researchgate.netresearchgate.netbg.ac.rs The congruence of experimental data with this model helps in understanding the reaction pathway and in designing strategies to enhance the productivity of this compound. biointerfaceresearch.comresearchgate.net

Other kinetic models, such as the Ordered Bi-Bi and Random Bi-Bi mechanisms, have also been considered. However, the Ping-Pong Bi-Bi mechanism is frequently reported as the most suitable for the lipase-catalyzed esterification of ascorbic acid with fatty acids. biointerfaceresearch.commdpi.com

Determination of Apparent Kinetic Constants (e.g., Vmax, Km, Ki)

The determination of apparent kinetic constants is crucial for quantifying the efficiency of the enzymatic synthesis of this compound. These constants, including the maximum reaction rate (Vmax), the Michaelis-Menten constant (Km), and the inhibition constant (Ki), are typically estimated by fitting experimental data to the chosen kinetic model, such as the Ping-Pong Bi-Bi mechanism.

Vmax (Maximum Reaction Rate): This parameter represents the highest possible rate of the reaction when the enzyme is saturated with both substrates. It is a measure of the catalytic efficiency of the enzyme under specific conditions.

Km (Michaelis-Menten Constant): Km reflects the affinity of the enzyme for its substrates. A lower Km value indicates a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration. In the case of a two-substrate reaction like this compound synthesis, separate Km values are determined for each substrate (KmA for ascorbic acid and KmB for oleic acid).

Ki (Inhibition Constant): This constant quantifies the degree to which a substrate or product inhibits the enzyme's activity. A lower Ki value signifies stronger inhibition.

One study investigating the synthesis of this compound using a new lipase preparation from Candida antarctica NS 88011 reported the following kinetic constants, where the lipase showed an identical affinity for both substrates: biointerfaceresearch.comresearchgate.net

Kinetic ConstantValueSubstrate
Km 0.81Ascorbic Acid
Km 0.81Oleic Acid
Ki 1.959Ascorbic Acid
Ki 0.0008Oleic Acid

These values were obtained by correlating experimental data with the Ping-Pong Bi-Bi model. biointerfaceresearch.com The data indicates a much higher inhibitory effect from oleic acid compared to ascorbic acid under the studied conditions. biointerfaceresearch.comresearchgate.net

Substrate Inhibition Kinetics

In the enzymatic synthesis of this compound, it is not uncommon to observe substrate inhibition, where an excess concentration of one or both substrates leads to a decrease in the reaction rate. This phenomenon is an important consideration for process optimization, as maintaining substrate concentrations within an optimal range is key to maximizing product yield.

Studies have shown that both ascorbic acid and oleic acid can cause substrate inhibition in the lipase-catalyzed reaction. researchgate.netresearchgate.netbg.ac.rs The Ping-Pong Bi-Bi mechanism can be expanded to include terms that account for this inhibition. bg.ac.rs

The molar ratio of the substrates is a critical parameter to control in order to mitigate substrate inhibition. Research has shown that an optimal molar ratio of ascorbic acid to oleic acid can lead to the highest reaction yield. For instance, a molar ratio of 1:9 (ascorbic acid to oleic acid) was found to be optimal in one study, leading to the fastest formation of the enzymatic acyl complex and shifting the reaction equilibrium towards product formation. biointerfaceresearch.com

Activation Energy Determination

The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. In the context of this compound synthesis, it provides insight into the temperature sensitivity of the esterification reaction. The activation energy can be determined experimentally by measuring the initial reaction rates at different temperatures and applying the Arrhenius equation.

The Arrhenius equation is given by: k = A e-Ea/RT

Where:

k is the reaction rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

A study on the enzymatic esterification of this compound catalyzed by lipase NS 88011 calculated the activation energy to be 64 kJ/mol. biointerfaceresearch.com This value indicates that the reaction rate is sensitive to changes in temperature; a higher activation energy implies a stronger dependence of the reaction rate on temperature. biointerfaceresearch.com For comparison, the activation energy for the esterification of oleic acid and decanol (B1663958) using Novozym 435 was reported to be 67.88 kJ/mol. biointerfaceresearch.com In another study focusing on the thermal isomerization of oleic acid, the activation energy was found to be 31.0 ± 0.8 kJ/mol. mdpi.com

The determination of activation energy is essential for optimizing the reaction temperature. While higher temperatures generally increase the reaction rate, they can also lead to enzyme denaturation and reduced stability. rsc.org Therefore, a balance must be struck to achieve a high reaction rate without compromising the enzyme's activity over time.

Thermodynamic Parameters of Esterification

The thermodynamic parameters of the esterification reaction, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide a deeper understanding of the spontaneity and energy changes associated with the synthesis of this compound. These parameters can be determined from experimental data obtained at different temperatures.

Enthalpy (ΔH): This represents the change in heat content of the system during the reaction. A positive ΔH indicates an endothermic reaction (heat is absorbed), while a negative ΔH signifies an exothermic reaction (heat is released). Esterification reactions are often endothermic. rsc.orgnih.gov

Entropy (ΔS): This is a measure of the change in disorder or randomness of the system. A positive ΔS suggests an increase in disorder. The formation of water as a byproduct can contribute to a positive entropy change. rsc.org

Gibbs Free Energy (ΔG): This parameter determines the spontaneity of a reaction at a constant temperature and pressure. It is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero means the reaction is at equilibrium.

While specific thermodynamic data for this compound synthesis is not extensively detailed in the provided search results, general principles of esterification thermodynamics apply. For instance, in a study on the synthesis of decyl oleate, another oleic acid ester, the thermodynamic study was conducted to determine these parameters at various temperatures. semanticscholar.org For the esterification of acrylic acid and n-butanol, the equilibrium conversion was found to increase with temperature, which is consistent with an endothermic reaction. researchgate.net

The thermodynamic equilibrium of the reaction can be influenced by factors such as the polarity of the solvent. A less polar solvent can increase the thermodynamic activity of the reactants (ascorbic acid and oleic acid) and decrease the activity of the ester product, thereby favoring the forward reaction. rsc.org The removal of water, a product of the reaction, is also a common strategy to shift the equilibrium towards the synthesis of this compound. mdpi.comresearchgate.net

Computational and Theoretical Approaches to Ascorbyl Oleate Research

Density Functional Theory (DFT) Calculations for Antioxidant Capacity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the antioxidant activity of various molecules by calculating key thermodynamic and electronic parameters. acs.orgunec-jeas.com For ascorbyl oleate (B1233923), DFT calculations can elucidate the mechanisms by which it scavenges free radicals.

The antioxidant capacity of ascorbyl oleate is primarily attributed to the ascorbic acid moiety, which can neutralize free radicals through several mechanisms, including Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.comresearchgate.net DFT calculations can determine the viability of each pathway by computing specific energetic descriptors.

A study on ascorbyl palmitate, a structurally similar compound, provides a framework for how DFT would be applied to this compound. unec-jeas.com The primary parameters calculated in such a study would include:

Bond Dissociation Enthalpy (BDE): This is a critical parameter for the HAT mechanism. It represents the enthalpy change associated with the homolytic cleavage of an O-H bond. A lower BDE value indicates a greater ease of hydrogen atom donation to a free radical, suggesting a higher antioxidant activity via the HAT pathway. For the ascorbic acid moiety, there are several hydroxyl groups, and DFT can identify which one has the lowest BDE. acs.orgunec-jeas.com

Ionization Potential (IP): Relevant to the SET-PT mechanism, IP is the energy required to remove an electron from the antioxidant. A lower IP facilitates electron donation to a radical cation.

Proton Dissociation Enthalpy (PDE): Also part of the SET-PT mechanism, PDE is the enthalpy change for the deprotonation of the radical cation formed after the initial electron transfer.

Proton Affinity (PA): This parameter is key for the SPLET mechanism and describes the enthalpy change upon deprotonation of the antioxidant.

Electron Transfer Enthalpy (ETE): Following proton loss in the SPLET mechanism, ETE is the enthalpy change associated with the transfer of an electron from the resulting anion to the free radical.

DFT calculations on ascorbyl palmitate have shown that the furan (B31954) ring of the ascorbyl group is crucial for its antioxidant activity. unec-jeas.com It is expected that similar findings would apply to this compound. The calculations are typically performed in both gas and solvent phases to understand the influence of the environment on the antioxidant mechanism. unec-jeas.com For instance, in ascorbyl palmitate, the HAT mechanism is often favored, and the presence of a polar solvent can influence the BDE values of the different hydroxyl groups. acs.orgunec-jeas.com

Table 1: Key DFT Parameters for Evaluating Antioxidant Capacity.
ParameterAntioxidant MechanismSignificance
Bond Dissociation Enthalpy (BDE)Hydrogen Atom Transfer (HAT)Lower value indicates easier H-atom donation.
Ionization Potential (IP)Single Electron Transfer-Proton Transfer (SET-PT)Lower value indicates easier electron donation.
Proton Dissociation Enthalpy (PDE)Single Electron Transfer-Proton Transfer (SET-PT)Enthalpy for deprotonation of the radical cation.
Proton Affinity (PA)Sequential Proton Loss Electron Transfer (SPLET)Enthalpy for deprotonation of the neutral antioxidant.
Electron Transfer Enthalpy (ETE)Sequential Proton Loss Electron Transfer (SPLET)Enthalpy for electron transfer from the antioxidant anion.

Molecular Dynamics (MD) Simulations of this compound in Lipid Systems

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. libretexts.org For this compound, MD simulations are particularly useful for understanding its behavior in lipid systems, such as cell membranes or lipid-based formulations. mdpi.comnih.gov These simulations provide detailed, atomistic-level insights into how this compound interacts with its environment.

An MD simulation of this compound within a lipid bilayer would typically involve constructing a model system containing the lipid molecules (e.g., phospholipids), water, and this compound. mdpi.comnih.gov The simulation then calculates the trajectories of all atoms in the system over a period of time, allowing for the analysis of various structural and dynamic properties.

Key research findings that can be derived from MD simulations of this compound in lipid systems include:

Location and Orientation: MD simulations can predict the preferred location and orientation of this compound within the lipid bilayer. mdpi.com Due to its amphiphilic nature, with a hydrophilic ascorbic acid headgroup and a lipophilic oleate tail, it is expected to orient at the lipid-water interface. The ascorbic acid headgroup would likely be positioned among the lipid headgroups, interacting with water, while the oleate tail would be embedded within the hydrophobic core of the bilayer. mdpi.comunifi.it

Effect on Membrane Properties: The introduction of this compound can influence the properties of the lipid bilayer. MD simulations can quantify changes in membrane thickness, area per lipid, and the order parameters of the lipid acyl chains. acs.org This information is crucial for understanding how this compound might affect membrane fluidity and stability.

Intermolecular Interactions: These simulations can reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and the surrounding lipid and water molecules. nih.gov These interactions govern the stability and positioning of this compound within the membrane.

Dynamics: MD simulations can track the movement of this compound, including its lateral diffusion within the plane of the membrane and any tendency to translocate across the bilayer. libretexts.orgmdpi.com

Studies on ascorbic acid and other antioxidants in lipid bilayers have shown that their location within the membrane is critical to their function. mdpi.com For instance, ascorbic acid itself tends to reside among the lipid headgroups. mdpi.com The addition of the oleate tail in this compound would anchor the molecule more firmly within the lipid environment, potentially enhancing its ability to protect the membrane from lipid peroxidation.

Table 2: Investigated Properties of this compound in Lipid Systems using MD Simulations.
PropertyDescriptionExpected Finding for this compound
LocationPreferred position within the lipid bilayer.At the lipid-water interface.
OrientationAlignment relative to the membrane normal.Ascorbic acid headgroup towards water, oleate tail in the hydrophobic core.
Membrane PerturbationChanges in bilayer thickness, area per lipid, and lipid order.Potential for increased membrane fluidity.
InteractionsHydrogen bonds and van der Waals forces with lipids and water.Hydrogen bonding between the ascorbic acid moiety and lipid headgroups/water.

Prediction of Molecular Interactions and Structural Conformations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and how it interacts with other molecules. Computational methods can predict the most stable conformations of this compound and characterize its intermolecular interactions.

Experimental studies have shown that this compound can self-assemble in aqueous dispersions, forming structures such as micelles. unifi.it Computational modeling can complement these findings by providing a detailed picture of the molecular arrangement within these assemblies. The packing parameter, which can be estimated from the molecular geometry, can predict the type of aggregate that will form. For this compound, calculations suggest the formation of nearly spherical micelles in water. unifi.it

Conformational analysis, often performed using molecular mechanics or quantum chemistry methods, can identify the low-energy conformations of the this compound molecule. csic.es This is important because the specific arrangement of the ascorbic acid headgroup and the oleate tail can influence its ability to interact with targets and fit into lipid structures. The flexibility of the oleate chain allows for a range of possible conformations, and computational methods can determine the probability of each.

Furthermore, computational studies can predict the nature and strength of interactions between this compound and other molecules. For example, molecular docking, a technique that predicts the preferred orientation of one molecule when bound to a second, could be used to study the interaction of this compound with enzymes or receptors. nih.gov Even in simpler systems, calculations can quantify the hydrogen bonding and hydrophobic interactions that drive the self-assembly of this compound or its incorporation into lipid membranes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, QSAR can be a valuable tool for designing new derivatives with enhanced antioxidant properties.

The QSAR process involves several key steps:

Data Set: A series of this compound derivatives with varying structural modifications would need to be synthesized and their antioxidant activity experimentally measured.

Descriptor Calculation: For each derivative, a set of numerical descriptors that encode its structural, physicochemical, and electronic properties are calculated. These can include parameters related to size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., from DFT calculations).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed antioxidant activity. acs.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. unec-jeas.com

Once a validated QSAR model is established, it can be used to predict the antioxidant activity of new, yet-to-be-synthesized this compound derivatives. This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. mdpi.com

While specific QSAR studies on this compound derivatives are not widely reported, research on other antioxidant compounds has demonstrated the utility of this approach. mdpi.comnih.gov For example, QSAR studies on chalcone (B49325) derivatives have shown that spatial, structural, and lipophilic properties are key determinants of their antioxidant activity. unec-jeas.com A similar approach could identify the key structural features of this compound that are most important for its antioxidant function, guiding the rational design of more potent analogues.

Table 3: Steps in a QSAR Analysis for this compound Derivatives.
StepDescription
1. Data Set GenerationSynthesize and test a series of this compound derivatives for antioxidant activity.
2. Descriptor CalculationCompute molecular descriptors (e.g., size, lipophilicity, electronic properties) for each derivative.
3. Model BuildingUse statistical methods to correlate descriptors with activity.
4. Model ValidationAssess the predictive ability and robustness of the developed model.
5. Virtual ScreeningPredict the activity of new, unsynthesized derivatives to guide future research.

Emerging Research Directions and Future Avenues

Exploration of Novel Biocatalysts and Bioreactor Designs

The enzymatic synthesis of ascorbyl oleate (B1233923) is a focal point of research, aiming for more efficient and sustainable production. While Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely used and effective biocatalyst, its high cost remains a significant barrier to industrial-scale production. researchgate.netnih.govresearchgate.net Consequently, researchers are actively investigating alternative biocatalysts and innovative bioreactor designs to enhance economic viability.

Novel Biocatalysts:

The exploration for cost-effective biocatalysts has led to the investigation of various lipases. Lipozyme TL IM, a lipase from Thermomyces lanuginosus, has been studied as a less expensive alternative to Novozym 435. csic.es Although it may exhibit lower yields in certain reactions, its significantly lower price point makes it an economically attractive option. csic.es Another novel preparation, NS 88011, an immobilized Candida antarctica lipase on a low-cost hydrophobic polymer resin, has also shown promise in the synthesis of ascorbyl oleate. biointerfaceresearch.com

Immobilization techniques are crucial for enhancing enzyme stability and reusability. Researchers have explored various protocols, including hydrophobic adsorption, anionic exchange, and multipoint covalent attachment for lipases from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML). researchgate.net CALB adsorbed on hydrophobic supports has consistently demonstrated high synthetic yields. researchgate.net Furthermore, coating CALB derivatives with polyethyleneimine (PEI) has been shown to improve catalytic behavior and stability, leading to yields of up to 80% for this compound. researchgate.net

A recent approach involves the use of ordered mesoporous silicon to immobilize Candida antarctica lipase B (CaLB), resulting in high catalytic efficiency for the synthesis of various L-ascorbyl esters, including this compound. researchgate.net

Innovative Bioreactor Designs:

Beyond the catalyst itself, the design of the bioreactor plays a critical role in optimizing synthesis. Rotating bed reactors operated in sequential batches have been evaluated for the synthesis of ascorbyl esters, demonstrating high yields and excellent space-time yield. mdpi.com Fluidized bed bioreactors (FBB) with recirculation of the reaction medium have also been investigated for the production of L-ascorbyl oleate. researchgate.net Studies have shown that FBBs can achieve considerably higher reaction rates compared to batch bioreactors, with significantly lower shear stress on the biocatalyst. researchgate.net This not only improves efficiency but also enhances the operational stability of the immobilized enzyme. researchgate.net

Table 1: Comparison of Biocatalysts for this compound Synthesis

Biocatalyst Source Organism Support/Immobilization Key Findings Reference
Novozym 435 Candida antarctica Hydrophobic polymer resin High conversion rates, but high cost. researchgate.netnih.gov researchgate.netnih.gov
Lipozyme TL IM Thermomyces lanuginosus Silica-granulated More economical alternative to Novozym 435. csic.es csic.es
NS 88011 Candida antarctica Low-cost hydrophobic polymer resin A novel, effective preparation for this compound synthesis. biointerfaceresearch.com biointerfaceresearch.com
CALB with PEI coating Candida antarctica Hydrophobic support Improved catalytic behavior and stability. researchgate.net researchgate.net
CaLB on ordered mesoporous silicon Candida antarctica Ordered mesoporous silicon High catalytic efficiency. researchgate.net researchgate.net

Mechanistic Studies of this compound in Complex Biological Models (non-human)

Understanding the biological activity of this compound is essential for its application in various fields. Research is moving beyond simple chemical antioxidant assays to investigate its mechanisms of action in more complex, non-human biological models.

In vitro studies have demonstrated the antioxidant and antimicrobial properties of this compound. nih.govresearchgate.net It has been shown to have no toxicity and does not influence blood coagulation in these models. nih.govresearchgate.net Furthermore, an in vitro gastrointestinal simulation revealed that this compound retains its antioxidant potential up to the duodenum stage of digestion. researchgate.net

The antioxidant mechanism of ascorbic acid and its derivatives is generally attributed to their ability to act as reducing agents and hydrogen donors, forming a stable ascorbyl-free radical. nih.gov Ascorbic acid can also chelate metal ions like Fe²⁺, preventing them from catalyzing oxidative reactions. nih.gov Studies using density functional theory suggest that ascorbyl esters, like this compound, are inclined towards a hydrogen atom transfer (HAT) mechanism for scavenging free radicals. acs.org

Recent research has begun to explore the effects of ascorbyl esters in cell culture models. For instance, ascorbyl stearate (B1226849) has been shown to induce cell death in HeLa cervical cancer cells through oxidative stress-mediated apoptosis and autophagy. nih.gov It is hypothesized that the ascorbyl radical can generate hydrogen peroxide, leading to cell death, while the fatty acid moiety may alter cell membrane properties. nih.gov While this study focused on ascorbyl stearate, it provides a basis for investigating similar mechanisms for this compound in cancer cell lines and other disease models.

Future research in this area will likely involve more complex non-human models, such as animal models of diseases associated with oxidative stress, to further elucidate the in vivo efficacy and mechanisms of action of this compound.

Integration into Smart Materials and Responsive Systems Research

The amphiphilic nature of this compound, with its hydrophilic ascorbic acid head and lipophilic oleic acid tail, makes it an interesting candidate for the development of "smart" materials and responsive systems. scispace.com These materials can change their properties in a controlled and reversible manner in response to external stimuli such as temperature, pH, or electric fields. scispace.cominnodez.com

Aqueous dispersions of this compound can self-assemble into various nanostructures, such as micelles. scispace.com At higher concentrations, these nanostructures can form entangled networks, leading to viscoelastic systems. scispace.com This behavior is crucial for the formulation of gel-based, stimuli-responsive systems with tailored performances for a wide range of applications. scispace.com

The ability of these systems to respond to specific environmental cues is being explored for applications like controlled drug delivery. uit.no For example, a material could be designed to release an encapsulated active ingredient in response to the specific pH of a target site in the body. uit.no The antioxidant properties of this compound itself make it a valuable component in such systems, as it can help protect the encapsulated molecules from oxidative degradation. scispace.comunifi.it

Research in this area is focused on understanding the self-assembly behavior of this compound under different conditions and exploring how this can be harnessed to create novel materials with dynamic and intelligent properties.

Q & A

Q. What are the standard methodologies for synthesizing ascorbyl oleate in laboratory settings, and how can reaction conditions be optimized?

this compound is typically synthesized via enzymatic esterification using immobilized lipases (e.g., Novozym® 435) in organic media. Key parameters include solvent selection (e.g., acetone or tert-butanol), temperature (40–60°C), molar ratio of ascorbic acid to oleic acid (1:1 to 1:3), and enzyme loading (5–15% w/w). Optimization studies often employ response surface methodology (RSM) to balance conversion efficiency and product stability. Kinetic models like the Ping Pong bi bi mechanism with substrate inhibition are used to describe reaction dynamics .

Q. How can this compound be characterized structurally and quantified in complex mixtures?

Structural confirmation involves LC-MS (e.g., [M+H]+ peak at m/z 439.27 for this compound) and NMR (analysis of ester carbonyl signals at ~170 ppm). Quantification uses HPLC with UV detection (λ = 245–265 nm for ascorbyl derivatives). For lipid-rich matrices, solid-phase extraction (SPE) or thin-layer chromatography (TLC) is recommended to isolate this compound prior to analysis .

Q. What factors influence the stability of this compound during storage, and how can degradation be mitigated?

Stability is compromised by oxidation, hydrolysis, and light exposure. Strategies include storage in inert atmospheres (N₂/Ar), addition of antioxidants (e.g., BHT at 0.01% w/v), and use of amber glassware. Accelerated stability testing under varying pH (4–8), temperature (4–40°C), and humidity (40–80% RH) helps identify degradation pathways .

Advanced Research Questions

Q. How do substrate inhibition and solvent polarity affect the kinetics of lipase-catalyzed this compound synthesis?

Substrate inhibition occurs at high ascorbic acid concentrations (>0.5 M), reducing enzyme activity by ~30–50%. Solvents with low log P values (e.g., acetone) enhance solubility of ascorbic acid but may denature lipases. A compromise is achieved using tert-butanol (log P = 0.35), which balances substrate solubility and enzyme stability. Kinetic modeling (Ping Pong bi bi with competitive inhibition) is critical for predicting reaction rates under varying conditions .

Q. What mechanistic insights explain the dual antioxidant and surfactant properties of this compound?

The ascorbyl moiety donates electrons to neutralize free radicals (via the enediol group), while the oleate chain enables micelle formation in lipid systems. Synergistic effects are observed in biphasic antioxidant assays (e.g., DPPH in ethanol/water). Molecular dynamics simulations suggest that the amphiphilic structure stabilizes lipid bilayers, enhancing oxidative stability in emulsions .

Q. How can contradictory data on this compound’s bioavailability in cellular models be reconciled?

Discrepancies arise from variations in cell lines (e.g., Caco-2 vs. HepG2), assay protocols (e.g., MTT vs. resazurin), and delivery systems (free vs. encapsulated). Standardization using LC-MS for intracellular quantification and controlled-release formulations (e.g., liposomes) can reduce variability. Meta-analyses of dose-response curves (EC₅₀ values) are recommended to identify outliers .

Q. What gaps exist in the literature regarding this compound’s role in lipid peroxidation inhibition?

Limited data on its interaction with transition metals (e.g., Fe²⁺/Cu²⁺) in Fenton-like reactions and pH-dependent antioxidant efficiency (e.g., in gastric vs. intestinal conditions) are notable gaps. Experimental designs should incorporate electron paramagnetic resonance (EPR) to track radical scavenging and simulate gastrointestinal digestion models .

Methodological Recommendations

  • Experimental Design : Use factorial designs (e.g., 3² full factorial) to evaluate solvent/enzyme interactions. Include negative controls (e.g., heat-inactivated lipase) to confirm enzymatic specificity .
  • Data Validation : Cross-validate LC-MS results with NMR (e.g., DEPT-135 for oleate chain confirmation) and compare retention times with authentic standards .
  • Literature Review : Leverage databases like Web of Science and SciFinder with keywords: "this compound AND (synthesis OR antioxidant)" to identify mechanistic studies and avoid redundant methodologies .

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